molecular formula C11H18ClN B1441446 [1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride CAS No. 1334146-84-7

[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1441446
CAS No.: 1334146-84-7
M. Wt: 199.72 g/mol
InChI Key: VKMNDPUVMLFDCB-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)ethylamine hydrochloride is a substituted phenethylamine derivative featuring a 2,5-dimethylphenyl group attached to an ethylamine backbone with a methyl substituent on the nitrogen atom, forming a hydrochloride salt. This structural configuration distinguishes it from simpler arylalkylamines by its branched alkyl chain and aromatic substitution pattern. The compound’s hydrochloride form enhances solubility and stability, making it suitable for pharmacological studies .

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8-5-6-9(2)11(7-8)10(3)12-4;/h5-7,10,12H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMNDPUVMLFDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Substituted Acetophenones

One common approach is the reductive amination of 2,5-dimethylacetophenone with methylamine or methylamine equivalents.

  • The ketone (2,5-dimethylacetophenone) reacts with methylamine under controlled pH and temperature to form an imine intermediate.
  • Catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere reduces the imine to the corresponding amine.
  • Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

This method is supported by analogous procedures for related compounds, such as the preparation of 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, where hydrogenation under mild conditions (44-46°C, 1.5 hours) with Pd/C catalyst was used to reduce vinyl intermediates to ethyl amines, followed by acidification to form hydrochloride salts.

Alkylation of Amines with Methylating Agents

Another method involves the methylation of primary or secondary amines using methylating agents such as methyl iodide or methyl tosylate derivatives.

  • Starting from benzylamine or protected benzylamine derivatives, alkylation with methylating agents under basic conditions (e.g., NaH, n-butyllithium) introduces methyl groups.
  • The reaction temperature is carefully controlled (often 0 to 25°C) to limit over-alkylation and side reactions.
  • Deprotection steps (e.g., catalytic hydrogenolysis to remove benzyl groups) follow to yield the desired methylated amine.
  • Final acid treatment with HCl generates the hydrochloride salt.

This approach is exemplified in the synthesis of deuterated methylamines, where BOC-protected benzylamine was methylated with deuterated methylating agents, followed by catalytic removal of benzyl groups and acidification to obtain methylamine hydrochlorides.

Use of Organolithium Reagents and Nitrile Intermediates

A more complex synthetic route involves the formation of nitrile intermediates followed by reduction and amination:

  • Preparation of 2-methyl-1-(2-methylphenyl)-2-butyronitrile by reaction of isobutyronitrile with 2-methylbenzyl chloride under strong base conditions (LDA at -78°C).
  • Subsequent conversion of nitriles to amines by reduction or other functional group transformations.
  • Final methylation and hydrochloride salt formation.

This method is described in the preparation of 2-methyl-1-substituted phenyl-2-propyl amine compounds, which are structurally related to the target compound.

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Catalyst/Agent Temperature Yield (%) Notes
Reductive amination 2,5-Dimethylacetophenone + methylamine Pd/C, H2 44-46°C, 1.5 h ~89-98 Hydrogenation in methanol, followed by HCl addition
Methylation of benzylamine Benzylamine + methyl iodide/tosylate + base NaH, n-BuLi, or KOtBu 0 to 25°C ~90 Controlled alkylation, followed by catalytic debenzylation
Nitrile intermediate synthesis Isobutyronitrile + 2-methylbenzyl chloride + LDA LDA (lithium diisopropylamide) -78°C Not specified Forms nitrile precursor for further amination

Analysis of Preparation Methods

  • Reductive Amination is a straightforward and scalable method, allowing high yields and purity. The use of Pd/C catalyst under mild hydrogen pressure is well-established and provides clean conversion with minimal side products.
  • Methylation of Amines requires careful control of stoichiometry and reaction temperature to avoid over-alkylation. Protective groups (e.g., BOC) and subsequent catalytic removal steps add complexity but allow precise control over methylation sites.
  • Nitrile Intermediate Routes offer synthetic flexibility for structural analogues but involve low-temperature organolithium chemistry, which demands stringent reaction control and safety measures.

Research Findings and Practical Considerations

  • Catalysts such as Pd/C are effective for hydrogenation steps, with reaction times typically around 1.5 hours at moderate temperatures (44-46°C) to ensure complete reduction without decomposition.
  • Acidification with hydrochloric acid at controlled temperatures (-10 to 40°C) facilitates precipitation of the hydrochloride salt, which can be isolated by filtration and drying.
  • Use of silylated mordenite catalysts in methylamine synthesis (from methanol and ammonia) enhances selectivity toward mono- and dimethylamines over trimethylamine, a consideration relevant for large-scale methylamine production but less directly related to the target compound.
  • Deuterated methylamine synthesis protocols highlight the importance of protecting groups and controlled methylation to minimize side reactions and simplify purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids under mild conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: N-oxides

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders. The structural similarity to other psychoactive amines suggests possible therapeutic effects on neurotransmitter systems.
  • Neuropharmacological Studies : Recent studies have explored its agonistic activity at trace amine-associated receptor 1 (TAAR1), indicating potential applications in treating psychosis-like states. In animal models, compounds related to this structure showed reduced hyperlocomotion, suggesting antipsychotic properties.
  • Antimicrobial Activity : Research indicates that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial properties against resistant strains of bacteria and fungi. For instance, compounds derived from this scaffold demonstrated effectiveness against Staphylococcus aureus and Candida species.

Biochemical Studies

  • Enzyme Interaction Studies : The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to bind to active sites on enzymes allows researchers to investigate complex biological systems and their regulatory mechanisms.

Material Science

  • Polymer Development : The compound is also explored for its role in developing advanced materials and polymers. Its chemical structure allows it to participate in various reactions that can lead to the formation of novel materials with specific properties.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of thiazole derivatives containing the 2,5-dimethylphenyl scaffold. These derivatives were tested against drug-resistant strains of Staphylococcus aureus and Candida auris, showing promising results for future drug development targeting resistant pathogens .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological investigation, compounds related to 1-(2,5-Dimethylphenyl)ethyl(methyl)amine hydrochloride were tested for their effects on dopamine transporter knockout rats. Results indicated a significant reduction in hyperlocomotion, suggesting potential antipsychotic effects that warrant further exploration in clinical settings.

Summary of Biological Activities

Biological ActivityDescription
Pharmacological EffectsPotential therapeutic applications for neurological disorders
Antimicrobial ActivityEffective against drug-resistant bacterial and fungal strains
Enzyme InteractionTool for studying enzyme activity and metabolic pathways

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This interaction can lead to changes in cellular processes, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substitution: The target compound’s 2,5-dimethylphenyl group lacks the methoxy or methylthio substituents seen in 2C-D and 25T-NBOH, which are critical for 5-HT2A receptor binding .
  • Amine Modification : The tertiary amine (methyl substitution) in the target compound contrasts with the primary amines in 2C-D and secondary amines in 25T-NBOH. This alters pharmacokinetics, such as blood-brain barrier penetration.
  • Pharmacological Profile : Unlike 25T-NBOH’s strong 5-HT2A bias or Compound 18’s SSRI activity , the target compound’s effects remain speculative but may involve adrenergic or trace amine-associated receptor (TAAR) interactions due to structural parallels.

Piperazine and Piperidine Derivatives

Compound Name Structural Features Molecular Weight (g/mol) Applications Key References
1-(2,5-Dimethylphenyl)piperazine Piperazine ring with 2,5-dimethylphenyl 190.28 Intermediate in drug synthesis
Compound 19 () Piperidine ring, trifluoromethyl, methyl 289.3 SSRI with improved selectivity

Key Observations :

  • Ring Systems : The target compound’s ethylmethylamine chain offers conformational flexibility absent in rigid piperazine/piperidine derivatives. This flexibility may influence receptor binding kinetics.
  • Functional Groups : Piperazine derivatives (e.g., ) are often used as building blocks for antipsychotics, whereas the target compound’s simpler structure may limit its utility in complex polypharmacology.

Stereochemical and Environmental Considerations

  • Stereoisomers : lists "(R)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride," a structural analog with a propyl chain. Enantiomeric differences could significantly affect receptor selectivity and metabolic stability .
  • Environmental Impact : Similar hydrochlorides (e.g., naphthylamine derivatives in ) are classified as environmentally hazardous (UN3077), suggesting that the target compound may require analogous handling protocols .

Biological Activity

1-(2,5-Dimethylphenyl)ethylamine hydrochloride is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily characterized by its interactions with specific molecular targets, leading to modulation of biochemical pathways. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

The mechanism of action for 1-(2,5-Dimethylphenyl)ethylamine hydrochloride involves its ability to bind to active sites on enzymes or receptors. This binding can alter enzyme activity and affect cellular processes such as signal transduction and metabolic regulation. The compound's structural features allow it to interact with various biological targets, which may include neurotransmitter receptors and enzymes involved in metabolic pathways .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Pharmacological Effects : Potential therapeutic applications have been explored, particularly in relation to neurological and psychiatric disorders. The compound may exhibit properties similar to those of other amines known for their psychoactive effects.
  • Antimicrobial Activity : Research indicates that derivatives of the 2,5-dimethylphenyl scaffold possess antimicrobial properties against various pathogens, including drug-resistant strains .
  • Enzyme Interaction Studies : The compound has been utilized in biochemical studies to investigate enzyme interactions and metabolic pathways, highlighting its role as a tool for understanding complex biological systems .

Antimicrobial Activity

A study on thiazole derivatives bearing the 2,5-dimethylphenyl scaffold demonstrated significant antibacterial and antifungal activity against resistant strains of Staphylococcus aureus and Candida species. The findings suggest that compounds with similar structural features could be further developed as antimicrobial agents .

Neuropharmacological Studies

In a recent investigation, compounds structurally related to 1-(2,5-Dimethylphenyl)ethylamine hydrochloride were tested for their agonistic activity at trace amine-associated receptor 1 (TAAR1). These studies revealed promising results in terms of their potential use in treating psychosis-like states in animal models. Specifically, certain compounds significantly reduced hyperlocomotion in dopamine transporter knockout rats, indicating potential antipsychotic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Pharmacological EffectsPotential treatment for neurological disorders
Antimicrobial ActivityEffective against drug-resistant S. aureus and Candida strains
Enzyme InteractionsUsed in studies involving metabolic pathways
NeuropharmacologicalAgonistic activity at TAAR1; potential antipsychotic effects

Q & A

Q. What are the key synthetic routes for 1-(2,5-Dimethylphenyl)ethylamine hydrochloride?

The synthesis typically involves:

  • Alkylation : Reaction of 2,5-dimethylphenylethyl precursors with methylamine or its derivatives.
  • Salt formation : Treatment with hydrochloric acid to precipitate the hydrochloride salt. Critical parameters include anhydrous conditions, controlled pH (~4-6), and purification via recrystallization from ethanol/water mixtures. Intermediate characterization by TLC ensures reaction progression .

Q. How is the compound characterized for purity and structural confirmation?

Methodology :

  • HPLC : Purity assessment (e.g., ≥95% purity, as noted for related hydrochlorides) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethylphenyl groups) .
  • Mass spectrometry : Exact mass verification (e.g., 247.0975 g/mol via high-resolution MS) .
  • Melting point : 212–216°C (melting range for hydrochloride salts) .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₁H₁₈ClNO₃
Molecular weight247.71852 g/mol
Exact mass247.0975 g/mol
Melting point212–216°C

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological approach :

  • Chiral chromatography : Use columns like Chiralpak® IA/IB to separate enantiomers.
  • Circular dichroism (CD) : Confirm absolute configuration.
  • Stereoselective synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during amination to minimize racemization .

Q. What strategies resolve contradictions in receptor binding affinity data?

Case study : Discrepancies in α-adrenergic receptor affinity may arise from:

  • Assay conditions : Compare radioligand binding (³H-clonidine) vs. functional assays (cAMP modulation).
  • Enantiomeric bias : Test individual enantiomers via chiral HPLC (e.g., (S)-enantiomer shows 10× higher potency than (R)) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor subtypes (e.g., hydrophobic pockets accommodating dimethyl groups) .

Q. How can reaction yield be optimized in large-scale synthesis?

Design of Experiments (DOE) framework :

  • Variables : Catalyst loading (e.g., Pd/C for hydrogenation), solvent (anhydrous THF vs. ethanol), temperature (25–60°C).
  • Response surface analysis : Identify optimal conditions (e.g., 40°C, pH 5.5, 5% Pd/C) for >85% yield.
  • Scale-up challenges : Address exothermicity via controlled addition of HCl gas during salt formation .

Q. How do structural analogs compare in biological activity?

Table 2: Analog Comparison

CompoundSubstitution PatternBioactivity NotesSource
1-(2,5-Dimethylphenyl)ethylamine2,5-dimethylphenylHigh α₂-adrenergic affinity
1-(3,4-Dichlorophenyl)ethylamine3,4-dichlorophenylEnhanced metabolic stability
Methoxamine hydrochloride2,5-dimethoxyphenylVasopressor activity

Key insight : Electron-donating groups (e.g., methyl) enhance receptor binding, while halogens improve pharmacokinetics .

Methodological Notes

  • Safety : Use glove boxes for air-sensitive steps (e.g., amine handling) and neutralize waste with 10% NaOH before disposal .
  • Data validation : Cross-reference melting points with USP standards (e.g., USP29 guidelines for hydrochloride salts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride
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[1-(2,5-Dimethylphenyl)ethyl](methyl)amine hydrochloride

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